2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione
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Overview
Description
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione is a fluorinated benzoylcyclohexane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione typically involves the reaction of fluorobenzoylcyclohexane-1,3-dione with difluoromethoxy reagents. One common method includes the use of acetone cyanohydrin in the presence of triethylamine in chloroform, which facilitates the isomerization of 3-oxocyclohex-1-en-1-yl fluorobenzoates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with primary and secondary amines to form exocyclic enamine derivatives.
Cyclization Reactions: Under certain conditions, it can undergo dehydrofluorination and intramolecular cyclization to form tetrahydro-xanthene derivatives.
Common Reagents and Conditions
Amines: Used in substitution reactions to form enamine derivatives.
Hydroxylamine: Used in the formation of benzisoxazolones.
Major Products
Enamine Derivatives: Formed from reactions with amines.
Benzisoxazolones: Formed from reactions with hydroxylamine.
Scientific Research Applications
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of biologically active fluorinated compounds.
Agriculture: Employed in the development of herbicides due to its ability to inhibit specific plant enzymes.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or interacting with receptors, leading to therapeutic effects . In agriculture, it inhibits enzymes involved in plant metabolism, leading to herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
2-(Fluorobenzoyl)cyclohexane-1,3-dione: A non-difluoromethoxy analog with similar chemical properties.
Fluorinated Benzisoxazolones: Compounds with similar fluorinated benzoyl groups.
Uniqueness
2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione is unique due to the presence of both difluoromethoxy and fluorobenzoyl groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
144510-38-3 |
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Molecular Formula |
C14H11F3O4 |
Molecular Weight |
300.23 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H11F3O4/c15-9-6-7(21-14(16)17)4-5-8(9)13(20)12-10(18)2-1-3-11(12)19/h4-6,12,14H,1-3H2 |
InChI Key |
FBPMCSVKXVPJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)OC(F)F)F |
Origin of Product |
United States |
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